molecular formula C12H18O3 B2536015 7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one CAS No. 58512-20-2

7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one

Cat. No. B2536015
CAS RN: 58512-20-2
M. Wt: 210.273
InChI Key: NUXYBJCBFBFRJF-UHFFFAOYSA-N
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Description

“7’a-Methylspiro[1,3-dioxolane-2,5’-2,3,3a,4,6,7-hexahydroindene]-1’-one” is a complex organic compound . It contains multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and hydroxyl groups . It also features several ring structures, including five-membered, six-membered, and nine-membered rings .


Molecular Structure Analysis

The molecular structure of this compound is quite intricate, with a total of 60 bonds in one of its isomers . It includes 26 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 primary alcohol . The structure also comprises 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The spirocyclic structure of EN300-2009431 offers potential as a scaffold for designing novel drugs. Researchers explore its pharmacological properties, such as binding affinity to specific receptors or enzymes. By modifying the substituents on the spiro ring, they can create derivatives with enhanced bioactivity. For instance, the compound’s interaction with muscarinic receptors could lead to new treatments for neurological disorders or cardiovascular diseases .

properties

IUPAC Name

7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-4-5-12(14-6-7-15-12)8-9(11)2-3-10(11)13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXYBJCBFBFRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1CCC2=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one

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